![molecular formula C22H26FNO4 B6121083 (3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)
(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone
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Overview
Description
(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone, also known as F13714, is a synthetic compound that has been studied for its potential use in the treatment of various neurological disorders.
Mechanism of Action
(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia cells in the brain.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone has been shown to improve cognitive function and motor coordination in animal models of neurological disorders. It also has neuroprotective effects by reducing oxidative stress and preventing apoptosis of neuronal cells.
Advantages and Limitations for Lab Experiments
One advantage of using (3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone in lab experiments is its specificity for dopamine and serotonin receptors, which allows for targeted modulation of these pathways. However, one limitation is the lack of human clinical trials, which limits our understanding of its potential therapeutic effects in humans.
Future Directions
For research on (3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone include further investigation of its potential therapeutic effects in humans, as well as the development of more specific and potent analogs. Additionally, research on the pharmacokinetics and toxicology of (3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone will be important for its potential use as a therapeutic agent.
Synthesis Methods
(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluoro-3-methoxybenzylamine to form the intermediate product, which is then reacted with piperidine and acetic anhydride to produce the final product.
Scientific Research Applications
(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective and anti-inflammatory effects, as well as the ability to modulate dopamine and serotonin receptors in the brain.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c1-26-19-9-7-16(12-21(19)28-3)22(25)17-5-4-10-24(14-17)13-15-6-8-18(23)20(11-15)27-2/h6-9,11-12,17H,4-5,10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDBBTVILXDOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone |
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